N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features both an indole and a pyrazolopyrimidine moiety. The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the pyrazolopyrimidine is a fused heterocyclic system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine are cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses .
Mode of Action
The compound works by blocking arachidonate binding to competitively inhibit both COX-1 and COX-2 . This inhibition results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin G . This disruption affects the synthesis of prostaglandins and thromboxanes, which are involved in various physiological responses .
Pharmacokinetics
The compound is synthesized via a reaction between tryptamine and naproxen . The compound’s ADME properties and their impact on bioavailability are yet to be determined.
Result of Action
The result of the compound’s action is the reduction of pain, inflammation, and fever . It has been suggested that the compound could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazolopyrimidine Moiety: This can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrazole derivative and a nitrile or amidine compound.
Coupling of the Two Moieties: The final step involves the coupling of the indole and pyrazolopyrimidine structures. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with a halogenated pyrazolopyrimidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The compound can be reduced using hydrogenation reactions, often employing palladium on carbon as a catalyst, to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common, particularly on the indole ring, using reagents such as halogens or nitro compounds under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, typically in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its presence in many biologically active compounds, and the pyrazolopyrimidine structure adds further potential for interaction with biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the combination of the indole and pyrazolopyrimidine moieties. This dual structure provides a versatile platform for interaction with a wide range of biological targets, potentially leading to diverse biological activities.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-2-4-13-11(3-1)10(7-17-13)5-6-16-14-12-8-20-21-15(12)19-9-18-14/h1-4,7-9,17H,5-6H2,(H2,16,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUCWTPITMNLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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